2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reduction of the nitrile group to form the ethanamine derivative, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine hydrochloride: This compound is structurally similar but lacks the pyrimidine ring.
2-(4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl)ethanamine hydrochloride: This compound has a similar pyrimidine structure but with different substituents.
Uniqueness
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is unique due to the presence of both the fluorophenyl and pyrimidine moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C12H13ClFN3 |
---|---|
Molecular Weight |
253.70 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H |
InChI Key |
WHRPQEMKCRRCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CCN)F.Cl |
Origin of Product |
United States |
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